molecular formula C11H8ClF3N2O2 B2808876 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate CAS No. 923251-81-4

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Cat. No.: B2808876
CAS No.: 923251-81-4
M. Wt: 292.64
InChI Key: MTHOZIDITGUPLW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a chemical compound with the molecular formula C10H10ClF3N2O2. It features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom, linked to a cyanoacetate group via an ethyl bridge. This compound is notable for its unique structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and agrochemical research.

    Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential therapeutic agents.

    Medicine: Researchers have explored its incorporation into drug molecules to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

    Industry: The trifluoromethyl group imparts unique physical and chemical properties, making it suitable for applications in material science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-ethyl-5-(trifluoromethyl)pyridine: Shares a similar pyridine ring structure with trifluoromethyl and chlorine substitutions.

    2-chloro-5-trifluoromethylpyridine: Another compound with a trifluoromethyl group and chlorine atom on the pyridine ring.

Uniqueness

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is unique due to the presence of the cyanoacetate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOZIDITGUPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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